

An In-depth Technical Guide to Hydroxy-PEG3-acid: Properties, Applications, and Protocols

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Compound of Interest

Compound Name: Hydroxy-PEG3-acid

Cat. No.: B1673969

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-acid, a heterobifunctional linker, is a valuable tool in modern drug discovery and development. Its structure, featuring a terminal hydroxyl group and a carboxylic acid separated by a flexible tri-ethylene glycol (PEG) spacer, imparts unique properties that are leveraged in bioconjugation, surface modification, and, most notably, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of **Hydroxy-PEG3-acid**, including its chemical and physical properties, a detailed look at its primary applications, experimental protocols for its use, and a visualization of the key biological pathway it helps to modulate.

Core Properties of Hydroxy-PEG3-acid

Hydroxy-PEG3-acid is a well-characterized molecule with specific properties that make it suitable for a range of biochemical applications. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	518044-49-0	[1]
Molecular Weight	222.24 g/mol	[1][2]
Molecular Formula	C9H18O6	[1][2]
IUPAC Name	3-(2-(2-(hydroxyethoxy)ethoxy)ethoxy)propanoic acid	
Appearance	Colorless to light yellow liquid or low-melting solid	
Purity	Typically ≥95%	
Solubility	Soluble in water and most organic solvents like DMSO and DMF	
Storage	Recommended to be stored at -20°C for long-term stability	

Key Applications in Drug Development

The primary utility of **Hydroxy-PEG3-acid** lies in its ability to act as a flexible linker in the construction of more complex molecules. The hydrophilic PEG spacer enhances the solubility of the resulting conjugates, a crucial factor in improving the pharmacokinetic properties of drug candidates.

Proteolysis Targeting Chimeras (PROTACs)

The most prominent application of **Hydroxy-PEG3-acid** is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **Hydroxy-PEG3-acid** serves as the linker connecting the ligand that binds to the target protein and the ligand that binds to the E3 ligase. The flexibility and length of the PEG chain are critical for allowing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Bioconjugation and Surface Modification

The terminal carboxylic acid and hydroxyl groups of **Hydroxy-PEG3-acid** allow for versatile conjugation chemistry. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. The hydroxyl group can be further derivatized for other conjugation strategies. This dual functionality makes it useful for:

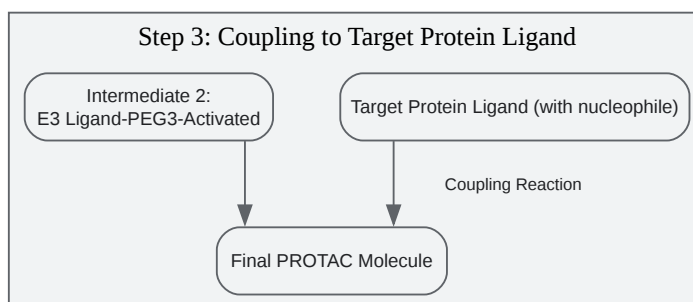
- Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs.
- Surface Functionalization: Immobilizing biomolecules on surfaces for applications such as biosensors and microarrays, where the PEG spacer helps to reduce non-specific binding.

Experimental Protocols

The following sections provide a generalized experimental workflow for the synthesis of a PROTAC using **Hydroxy-PEG3-acid**. This is an illustrative protocol, and specific reaction conditions may need to be optimized for different target proteins and E3 ligase ligands.

General Workflow for PROTAC Synthesis using Hydroxy-PEG3-acid

The synthesis of a PROTAC using **Hydroxy-PEG3-acid** typically involves a multi-step process. The following diagram illustrates a common workflow where the carboxylic acid of the linker is first coupled to the E3 ligase ligand, followed by derivatization of the hydroxyl group and coupling to the target protein ligand.





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References

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